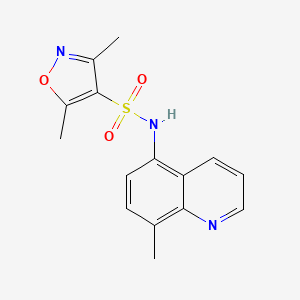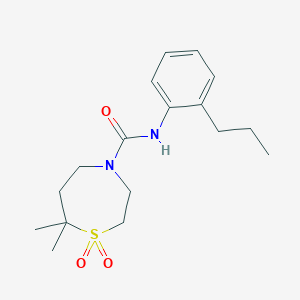
2-Amino-1-(2-benzylmorpholin-4-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-benzylmorpholin-4-yl)-2-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as ABMP and belongs to the class of morpholine derivatives. ABMP has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of ABMP is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ABMP has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, ABMP has been shown to have neuroprotective effects, which may be due to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
ABMP has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. It has also been shown to be effective in inhibiting the growth and proliferation of cancer cells. However, there are also some limitations to its use in lab experiments. One limitation is that its mechanism of action is not fully understood. Another limitation is that it may have off-target effects, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on ABMP. One area of research is to further understand its mechanism of action and how it interacts with cancer cells. Another area of research is to explore its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, research could be conducted to optimize its synthesis methods and to explore its potential use in combination with other drugs.
Méthodes De Synthèse
ABMP can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-benzyl-4-chloromorpholine with phenylacetic acid in the presence of sodium hydroxide. This method produces ABMP in high yield and purity. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
ABMP has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. ABMP has been shown to have anticancer properties and has been studied as a potential chemotherapy agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-amino-1-(2-benzylmorpholin-4-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c20-18(16-9-5-2-6-10-16)19(22)21-11-12-23-17(14-21)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEZGPPSRLNPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C(C2=CC=CC=C2)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-[4-(3-bromo-5-methylpyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7679059.png)
![N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide](/img/structure/B7679081.png)

![3-[1-(3,5-difluorophenyl)ethylamino]-N,2,2-trimethylpropanamide](/img/structure/B7679107.png)
![2-Methoxy-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]methyl]phenol](/img/structure/B7679112.png)

![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-methylsulfanylbenzamide](/img/structure/B7679130.png)
![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7679132.png)
![5-benzyl-3-[(2-methylpyrazol-3-yl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7679133.png)
![Morpholin-4-yl-[4-(thiophen-3-ylmethylamino)phenyl]methanone](/img/structure/B7679141.png)

![Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate](/img/structure/B7679159.png)
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)
![Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate](/img/structure/B7679167.png)
